molecular formula C13H19ClN2O3S B4234522 1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide CAS No. 827621-54-5

1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide

Cat. No. B4234522
CAS RN: 827621-54-5
M. Wt: 318.82 g/mol
InChI Key: NPILLDLADPBKSM-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, also known as Morclofone, is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields of science. This compound belongs to the class of sulfonamides, which are known to exhibit antibacterial, antifungal, and antiviral properties. In

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. It has also been suggested that 1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of fungal cells by disrupting cell wall synthesis. Additionally, 1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide in lab experiments is its potent antitumor and antifungal activity, which can lead to significant results in a relatively short amount of time. Additionally, 1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has low toxicity in normal cells, making it a safer option for in vitro and in vivo studies. However, one limitation of using 1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.

Future Directions

There are several future directions for the study of 1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide. One potential direction is the development of novel formulations of 1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide that can improve its solubility and bioavailability. Another direction is the investigation of 1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide's potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide and its potential applications in various fields of science.

Scientific Research Applications

1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been studied for its potential therapeutic applications in various fields of science. It has been found to exhibit potent antitumor activity in vitro and in vivo against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. 1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c14-13-4-2-1-3-12(13)11-20(17,18)15-5-6-16-7-9-19-10-8-16/h1-4,15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPILLDLADPBKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184998
Record name 2-Chloro-N-[2-(4-morpholinyl)ethyl]benzenemethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide

CAS RN

827621-54-5
Record name 2-Chloro-N-[2-(4-morpholinyl)ethyl]benzenemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827621-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(4-morpholinyl)ethyl]benzenemethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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